Superior Aqueous Solubility vs. Ortho-Substituted Phenyl and BCP Analogs
Replacement of an ortho-substituted phenyl ring with a 2-oxabicyclo[2.1.1]hexane core in the agrochemical boscalid dramatically increases aqueous solubility. The water solubility for the 2-oxabicyclo[2.1.1]hexane analog is reported to be in the range of 135–220 µM, whereas the original phenyl-containing compound is 12–18 µM. In comparison, a bicyclo[1.1.1]pentane (BCP) replacement yields only 45–60 µM .
| Evidence Dimension | Aqueous Solubility (µM) |
|---|---|
| Target Compound Data | 135–220 µM |
| Comparator Or Baseline | Ortho-substituted phenyl ring: 12–18 µM; Bicyclo[1.1.1]pentane (BCP): 45–60 µM |
| Quantified Difference | Target compound solubility is ~7.5× to 18× higher than phenyl ring; ~2.2× to 4.9× higher than BCP |
| Conditions | Data synthesized from boscalid analog comparisons in agrochemical models . |
Why This Matters
Higher aqueous solubility is critical for bioavailability, formulation, and reducing the need for complex delivery systems in both drug discovery and agrochemical development.
